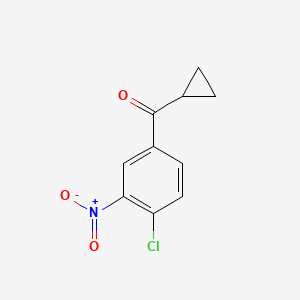![molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9](/img/structure/B1620797.png)
N-[(Dibutylamino)thioxomethyl]-benzamide
Overview
Description
N-[(Dibutylamino)thioxomethyl]-benzamide is an organic compound characterized by the presence of a benzamide group linked to a thioxomethyl moiety, which is further connected to a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dibutylamino)thioxomethyl]-benzamide typically involves the reaction of benzoyl chloride with N,N-dibutylthiourea. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzoyl chloride reacts with N,N-dibutylthiourea.
Step 2: The reaction mixture is stirred under basic conditions.
Step 3: The product, this compound, is isolated and purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-[(Dibutylamino)thioxomethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(Dibutylamino)thioxomethyl]-benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[(Dibutylamino)thioxomethyl]-benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dibutylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
N-[(Dibutylamino)thioxomethyl]-benzamide can be compared with other benzamide derivatives and thioxomethyl-containing compounds:
N-[(Dimethylamino)thioxomethyl]-benzamide: Similar structure but with dimethylamino instead of dibutylamino, leading to different solubility and reactivity profiles.
N-[(Diethylamino)thioxomethyl]-benzamide: Contains diethylamino group, which affects its biological activity and chemical properties.
N-[(Dipropylamino)thioxomethyl]-benzamide: Features a dipropylamino group, resulting in variations in its pharmacokinetics and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(dibutylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCQVXNPTXOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376208 | |
| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-55-9 | |
| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2,2,2-trichloroacetyl)pyrrol-1-yl]benzoate](/img/structure/B1620714.png)

![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)


![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)


